Calycopterone

Description

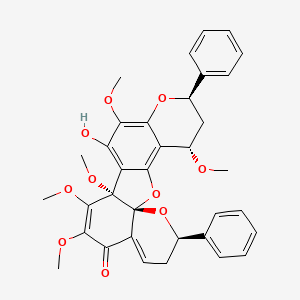

Structure

3D Structure

Properties

Molecular Formula |

C35H34O10 |

|---|---|

Molecular Weight |

614.6 g/mol |

IUPAC Name |

(1R,5S,7R,13S,20R)-11-hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one |

InChI |

InChI=1S/C35H34O10/c1-38-24-18-23(20-14-10-7-11-15-20)43-30-25(24)29-26(28(37)31(30)39-2)34(42-5)33(41-4)32(40-3)27(36)21-16-17-22(44-35(21,34)45-29)19-12-8-6-9-13-19/h6-16,22-24,37H,17-18H2,1-5H3/t22-,23-,24+,34+,35-/m1/s1 |

InChI Key |

CRTQTCGLSVSTRI-ZXTJMZMPSA-N |

Isomeric SMILES |

CO[C@H]1C[C@@H](OC2=C(C(=C3C(=C12)O[C@@]45[C@]3(C(=C(C(=O)C4=CC[C@@H](O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |

Canonical SMILES |

COC1CC(OC2=C(C(=C3C(=C12)OC45C3(C(=C(C(=O)C4=CCC(O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |

Synonyms |

calycopterone |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation Methodologies of Calycopterone

Botanical Source and Geographical Distribution of Calycopteris floribunda

Calycopteris floribunda, a large climbing shrub belonging to the Combretaceae family, is the principal botanical source of calycopterone. plantsjournal.comontosight.ai This plant is commonly known by various names, including "Ukshi" in Marathi and "Kokkarai" in Hindi. plantsjournal.com It is characterized as a liana, often reaching lengths of 5-10 meters, with woody vines. plantsjournal.comiisc.ac.in The plant features grey bark, and its new branches are distinguished by their rust-colored, hairy appearance. plantsjournal.com Its flowers are arranged in dense clusters at the ends of branches, and it produces a fluffy, five-edged fruit. plantsjournal.com

Geographically, Calycopteris floribunda has a wide distribution across tropical and subtropical regions of South and Southeast Asia. ijrpas.com It is native to countries such as Bangladesh, Cambodia, China, India, Indonesia, Laos, Malaya, Myanmar, Thailand, and Vietnam. iisc.ac.inijrpas.com In India, the plant is extensively found in the central and southern parts, with a significant presence in the low-lying tropical evergreen forests of the Western Ghats. plantsjournal.comresearchgate.net Its distribution spans several states, including Andhra Pradesh, Assam, Bihar, Goa, Karnataka, Kerala, Maharashtra, Odisha, Tamil Nadu, Uttar Pradesh, and West Bengal, as well as the Andaman and Nicobar Islands. iisc.ac.inijrpas.com The plant thrives in diverse ecosystems, from moist and dry deciduous forests to scrub jungles and plains. iisc.ac.inijrpas.com

Extraction Techniques for this compound from Plant Material

The initial step in obtaining this compound involves extracting the compound from the plant material, primarily the leaves and flowers. researchgate.netacs.org Both conventional and advanced methods are employed for this purpose.

Traditional solvent extraction is a widely used method for isolating flavonoids like this compound. researchgate.net This technique, also known as liquid-solid extraction, relies on the principle of dissolving the target compound in a suitable solvent. researchgate.netvinanhatrang.com The choice of solvent is critical and is often based on the polarity of the target compound. For flavonoids, polar solvents are generally preferred.

Commonly used solvents for extracting compounds from Calycopteris floribunda include ethanol (B145695), methanol (B129727), chloroform (B151607), ethyl acetate (B1210297), and petroleum ether. researchgate.netresearchgate.net The process typically involves macerating the dried and powdered plant material in the chosen solvent for an extended period. acs.orgbotanyjournals.com For instance, one method involves macerating dried, crushed leaves in ethanol for a week. acs.org Another common technique is Soxhlet extraction, where the plant material is repeatedly washed with a distilled solvent. bepls.comijper.org Studies have shown varying yields depending on the solvent used; for example, a methanolic extract of the leaves yielded 9.81%, while a petroleum ether extract yielded 2.78%. researchgate.net

| Solvent | Extraction Method | Yield (%) | Source |

|---|---|---|---|

| Petroleum Ether | Soxhlet | 2.78 | researchgate.net |

| Chloroform | Soxhlet | 5.81 | researchgate.net |

| Methanol | Soxhlet | 9.81 | researchgate.net |

| Aqueous | Soxhlet | 8.00 | researchgate.net |

| Hexane | Soxhlet | 0.94 | researchgate.net |

| Ethyl Acetate | Soxhlet | 1.51 | researchgate.net |

| Hydroethanol | Soxhlet | 8.55 | researchgate.net |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction techniques are increasingly being utilized. botanyjournals.comijper.org

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. botanyjournals.commdpi.com This technique generally results in shorter extraction times and reduced solvent consumption compared to conventional methods. ijper.org The efficiency of MAE is influenced by factors such as microwave power, irradiation time, and the solvent-to-solid ratio. mdpi.com

Ultrasound-Assisted Extraction (UAE) , or sonication, employs high-frequency sound waves to disrupt the plant cell walls, enhancing the release of phytochemicals. botanyjournals.com This method is known for being faster than traditional techniques. botanyjournals.com The effectiveness of UAE can be influenced by parameters like temperature, solvent concentration, and ultrasound amplitude. mdpi.com

Conventional Solvent Extraction Approaches

Chromatographic Strategies for this compound Purification

Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential to isolate and purify this compound. interchim.com

Preparative Liquid Chromatography (Prep LC) is a powerful technique for purifying compounds on a larger scale than analytical chromatography. welch-us.comphenomenex.comymc.eu The goal is to obtain a sufficient quantity of the pure compound for further studies. interchim.comphenomenex.com The process involves injecting the crude extract onto a column packed with a stationary phase and eluting the components with a mobile phase. welch-us.com

For the purification of biflavonoids from Calycopteris floribunda, a multi-step chromatographic process is often employed. An initial separation can be achieved using gel permeation chromatography (GPC). acs.org Further purification is then typically carried out using low-pressure liquid chromatography (LPLC) on silica (B1680970) gel or reversed-phase (RP-18) column chromatography. acs.org The choice of mobile phase is crucial for achieving good separation and is selected based on factors like resolution, volatility, and cost. welch-us.comlabcompare.com

| Step | Technique | Stationary Phase | Purpose | Source |

|---|---|---|---|---|

| Initial Separation | Gel Permeation Chromatography (GPC) | Not specified | Separate biflavonoids from monoflavonoids | acs.org |

| Purification | Low-Pressure Liquid Chromatography (LPLC) / Column Chromatography (CC) | Silica | Isolate specific biflavonoids | acs.org |

| Final Purification | Reversed-Phase (RP-18) Column Chromatography (CC) | RP-18 | Obtain pure compounds | acs.org |

The purification process often involves a series of steps to remove impurities, which can be categorized as capturing, intermediate purification, and polishing. ymc.eucytivalifesciences.com The capturing step isolates the target molecule from the bulk of the initial extract. ymc.eucytivalifesciences.com Intermediate purification removes bulk impurities, and the final polishing step separates highly similar compounds to achieve high purity. ymc.eucytivalifesciences.com

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption of the sample. scielo.brresearchgate.net This method is particularly well-suited for the separation of polar compounds like flavonoids. researchgate.nethebmu.edu.cn High-Speed Countercurrent Chromatography (HSCCC), a type of CCC, is increasingly used for the preparative isolation of natural products. scielo.brresearchgate.net

The selection of the two-phase solvent system is the most critical step in CCC. scielo.brresearchgate.net For the separation of free flavonoids, a system composed of hexane-ethyl acetate-methanol-water is often a good starting point. researchgate.net For glycosylated flavonoids, an ethyl acetate-butanol-water system is commonly proposed. researchgate.net The versatility of CCC is demonstrated by the successful isolation of over 300 different flavonoids from more than 100 plant species using various solvent systems. researchgate.net This technique offers high sample loading capacity and can lead to the efficient separation and purification of target compounds in a single run. researchgate.netedpsciences.org

Structural Elucidation of Calycopterone and Its Analogues

Spectroscopic Analysis for Calycopterone Structure Determination

Spectroscopic methods form the cornerstone of the structural elucidation of this compound, providing a wealth of information about its atomic composition, connectivity, and the nature of its chemical bonds. nih.govtaylorfrancis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of organic molecules like this compound. researchgate.netuobasrah.edu.iqslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to build a comprehensive picture of the molecule's structure.

1D NMR, specifically ¹H NMR and ¹³C NMR, provides initial crucial data. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration). nih.govvscht.cz The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments. rsc.orgnobraintoosmall.co.nz For instance, the presence of signals in the aromatic region of the ¹H and ¹³C NMR spectra would confirm the existence of benzene (B151609) rings, a common feature in flavonoids.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between atoms.

COSY spectra identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different molecular fragments.

Through the careful analysis of these NMR datasets, the complete planar structure of this compound, including the arrangement of its rings and substituents, can be pieced together. The stereochemistry of certain parts of the molecule can also be inferred from the coupling constants (J values) in the ¹H NMR spectrum. mdpi.com

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 79.5 | 5.40 (dd, 12.0, 3.0) |

| 3 | 70.2 | 4.65 (d, 12.0) |

| 4 | 192.1 | - |

| 4a | 103.5 | - |

| 5 | 161.2 | - |

| 6 | 98.7 | 6.25 (s) |

| ... | ... | ... |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. utsunomiya-u.ac.jpresearchgate.net Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.govlibretexts.orglibretexts.org This precision allows for the calculation of a unique molecular formula from the exact mass, a critical first step in structural elucidation. eurl-pesticides.eu

For this compound, HRMS would provide the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), from which its molecular formula can be unequivocally determined. nih.govlcms.cz Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the masses of the fragments are analyzed, can provide further structural information, helping to identify key structural motifs and the way different parts of the molecule are connected.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uni-hannover.dersc.org The technique is based on the principle that different types of chemical bonds vibrate at specific frequencies when they absorb infrared radiation. By analyzing the absorption bands in an IR spectrum, the presence of key functional groups in this compound can be confirmed. researchgate.netmdpi.com

For a compound like this compound, which is a biflavonoid, characteristic IR absorption bands would be expected for:

O-H stretching: A broad band typically in the region of 3200-3550 cm⁻¹, indicating the presence of hydroxyl groups. nobraintoosmall.co.nz

C-H stretching: Bands for aromatic and aliphatic C-H bonds, usually appearing just above and below 3000 cm⁻¹, respectively. vscht.cz

C=O stretching: A strong, sharp absorption in the range of 1650-1750 cm⁻¹, characteristic of a ketone or other carbonyl group. The exact position can give clues about conjugation. vscht.czlibretexts.org

C=C stretching: Absorptions in the 1450-1650 cm⁻¹ region, corresponding to the aromatic rings.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region, associated with ether and alcohol functionalities. nobraintoosmall.co.nz

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad, Strong | O-H (hydroxyl) |

| ~3050 | Medium | Aromatic C-H |

| ~2950 | Medium | Aliphatic C-H |

| ~1685 | Strong, Sharp | C=O (conjugated ketone) |

| ~1600, 1510 | Medium-Strong | Aromatic C=C |

| ~1250 | Strong | C-O (ether, phenol) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, which act as chromophores. wikipedia.orgomu.edu.tr The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher one. tanta.edu.eg The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule. libretexts.orgnih.gov

For this compound, the UV-Vis spectrum would be expected to show intense absorptions characteristic of its flavonoid structure. Flavonoids typically exhibit two major absorption bands:

Band I: In the 300-400 nm region, arising from the B-ring cinnamoyl system.

Band II: In the 240-280 nm region, associated with the A-ring benzoyl system.

The exact position of these maxima can be shifted by the type and position of substituents on the rings. masterorganicchemistry.com The use of shift reagents (e.g., adding a base like NaOH) can cause predictable shifts in the λmax values, providing valuable information about the location of hydroxyl groups. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Chiroptical Methods for Stereochemical Assignment

Since this compound is a chiral molecule, possessing multiple stereocenters, determining its three-dimensional structure requires methods that are sensitive to stereochemistry. utsunomiya-u.ac.jp Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for assigning the absolute configuration of the molecule. taylorfrancis.commdpi.comrsc.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgnih.govbiorxiv.org The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's stereochemistry. By comparing the experimental CD spectrum of this compound with the spectra of related compounds of known stereochemistry or with spectra predicted by quantum chemical calculations, the absolute configuration of its stereocenters can be determined. biotools.us

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration. slideshare.netwikipedia.orgomu.edu.trresearchgate.networdpress.com This technique requires the formation of a high-quality single crystal of the compound. uobasrah.edu.iqnih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise position of every atom in the molecule can be determined.

Biosynthetic Pathways and Precursor Studies of Calycopterone

Proposed Biosynthetic Routes to Biflavonoids

Biflavonoids are a class of plant secondary metabolites characterized by a structure composed of two flavonoid units linked together. researchgate.net The biosynthesis of these dimers is believed to occur as a downstream extension of the core flavonoid pathway. The central hypothesis for the formation of biflavonoids, including the structural class to which calycopterone belongs, involves the oxidative dimerization of two monomeric flavonoid precursors.

The journey begins with the phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. wikipedia.org This molecule serves as a key starter unit for flavonoid synthesis. The formation of the characteristic C6-C3-C6 flavonoid skeleton is catalyzed by chalcone (B49325) synthase (CHS), which performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govoup.com This reaction yields a chalcone, specifically naringenin (B18129) chalcone, which is the foundational precursor for a vast array of flavonoids. researchgate.netmdpi.com

From this point, the pathway to biflavonoids diverges. It is proposed that two monomeric chalcone or flavanone (B1672756) units undergo a coupling reaction to form the dimeric structure. For many biflavonoids, this is thought to be an oxidative coupling process, potentially mediated by enzymes such as peroxidases or laccases, which can generate the necessary radical intermediates for dimerization. In the case of chalcone dimers, a [2+2] cycloaddition mechanism has also been suggested as a possible route for the formation of a cyclobutane (B1203170) ring linking the two units. researchgate.net The specific linkage patterns (C-C or C-O-C) found in the diverse family of biflavonoids arise from the different positions on the flavonoid monomers that participate in this coupling reaction. nih.gov

Enzymatic Transformations and Intermediates in this compound Biosynthesis

The biosynthesis of this compound is dependent on a series of enzymatic transformations that build its monomeric precursors. These enzymes are part of the general flavonoid biosynthetic pathway. wikipedia.org Although the specific enzymes from Calycopteris floribunda involved in producing this compound have not been isolated and characterized, their functions can be inferred from homologous enzymes in other plant species.

Key Enzymes and Intermediates:

Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL): These initial enzymes of the phenylpropanoid pathway work in concert to convert phenylalanine into p-coumaroyl-CoA, the primary building block for the B-ring and C3-bridge of the flavonoid units. mdpi.commdpi.com

Chalcone Synthase (CHS): This is the first committed and often rate-limiting enzyme in flavonoid biosynthesis. oup.comresearchgate.net It catalyzes the condensation of p-coumaroyl-CoA and three units of malonyl-CoA (which forms the A-ring) to produce naringenin chalcone (2',4',4'',6'-tetrahydroxychalcone). nih.govresearchgate.net

Chalcone Isomerase (CHI): Following its synthesis, the chalcone intermediate can be cyclized to form a flavanone. nih.gov This reaction is catalyzed by chalcone isomerase, which establishes the stereochemistry of the flavanone core structure. nih.gov

The formation of the complex this compound structure likely involves the dimerization of two different, modified chalcone-derived units. The specific oxidative or cyclization enzymes that catalyze the final dimerization step to form this compound remain to be identified. The in vivo biosynthesis of such complex biflavonoids is often difficult to study, and many proposed pathways are based on chemical synthesis analogies and the structural analysis of co-occurring compounds in the plant. researchgate.netresearchgate.net

Isotopic Labeling Studies to Elucidate Biosynthetic Origins

Isotopic labeling is a powerful technique used to trace the metabolic origins of natural products. usp.br By feeding an organism with a precursor molecule enriched with a stable isotope (like ¹³C or ¹⁵N), researchers can track the incorporation of this label into the final product, thereby confirming the biosynthetic pathway. biorxiv.orgnih.gov

While no specific isotopic labeling studies have been published for this compound, the methodology can be described based on studies of related flavonoids. To elucidate the biosynthetic origins of this compound, one would administer isotopically labeled precursors to Calycopteris floribunda plants or cell cultures.

Potential Labeling Experiments:

¹³C-Phenylalanine: Feeding the plant with ¹³C-labeled phenylalanine would be expected to result in the incorporation of the ¹³C label into the B-rings and C3-bridges of both flavonoid units of this compound, confirming their origin from the phenylpropanoid pathway. nih.gov

¹³C-Acetate or ¹³C-Malonate: Administering labeled acetate (B1210297) (a precursor to malonyl-CoA) would lead to ¹³C incorporation into the A-rings of the molecule, verifying their polyketide origin.

Inverse Stable Isotopic Labeling: An alternative approach involves growing the plant on a fully ¹³C-labeled carbon source (e.g., ¹³C-glucose) and then feeding it an unlabeled (¹²C) precursor. biorxiv.org The resulting natural products that incorporate the unlabeled precursor can be identified by a characteristic mass shift in mass spectrometry analysis. biorxiv.org

By analyzing the position of the isotopic labels in the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, the precise contribution of each precursor to the final structure can be mapped out. This would provide definitive evidence for the proposed biosynthetic route derived from the phenylpropanoid and polyketide pathways.

Genetic Engineering Approaches for Enhanced this compound Production

While there are no reports of genetic engineering specifically targeting this compound production, established metabolic engineering strategies used for other flavonoids could theoretically be applied. nih.govsci-hub.se These approaches aim to increase the yield of desired compounds by manipulating the expression of genes in their biosynthetic pathway.

Potential Strategies:

Overexpression of Key Biosynthetic Genes: The yield of flavonoids can often be increased by overexpressing the genes for rate-limiting enzymes. frontiersin.org For this compound, identifying and overexpressing the specific Calycopteris floribunda genes for chalcone synthase (CHS) could increase the pool of precursors available for dimerization. nih.gov

Transcriptional Regulation: Flavonoid pathways are often controlled by a complex of transcription factors (e.g., MYB, bHLH, and WD40 proteins). oup.comfrontiersin.org Identifying and overexpressing the specific regulatory genes that activate the this compound pathway in C. floribunda could simultaneously upregulate multiple pathway enzymes, leading to a significant increase in production.

Blocking Competing Pathways: Metabolic flux can be redirected towards this compound synthesis by using gene-silencing technologies like RNA interference (RNAi) to downregulate enzymes of competing pathways that also use p-coumaroyl-CoA or malonyl-CoA. sci-hub.seresearchgate.net

Heterologous Production: A more advanced approach involves transferring the entire biosynthetic pathway for this compound into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). sci-hub.sefrontiersin.org This would require identifying all necessary enzymes—from the initial phenylpropanoid steps to the final dimerization and modification steps—and expressing their corresponding genes in the microbe. This strategy offers the potential for scalable and controlled production in industrial fermenters, independent of plant cultivation. nih.gov

These genetic engineering approaches hold promise for enhancing the production of this compound for research and potential applications, but they are contingent on the future identification and characterization of the specific genes involved in its unique biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for Calycopterone and Analogues

Total Synthesis Approaches to Calycopterone Scaffolds

The total synthesis of this compound aims to construct its polysubstituted aromatic core from basic starting materials, a task that has captured the interest of organic chemists. A key method for synthesizing the this compound scaffold is the Baker–Venkataraman reaction, a classical technique for forming 1,3-diketones, which are crucial precursors to flavones. mdpi.com

One documented synthesis starts with 2,4,6-trihydroxyacetophenone. This initial material undergoes selective methylation to protect two of the three hydroxyl groups, resulting in 2-hydroxy-4,6-dimethoxyacetophenone. This step is vital for guiding subsequent reactions to the correct positions. The acetophenone (B1666503) is then acylated with a substituted benzoyl chloride, like 3,4,5-trimethoxybenzoyl chloride, in the presence of pyridine. This acylation produces an ester that, when treated with a base such as potassium hydroxide, undergoes the Baker–Venkataraman rearrangement to form a 1,3-diketone. The final step in creating the flavone (B191248) core is an acid-catalyzed cyclization of this diketone, yielding the protected flavone scaffold. Subsequent demethylation would then produce the natural product, this compound.

Another explored strategy is the Allan-Robinson reaction. This method offers a more direct route to the flavone core by reacting an o-hydroxyaryl ketone with an aromatic anhydride (B1165640). For a this compound scaffold, 2,4,6-trihydroxyacetophenone could be reacted with the anhydride of a substituted benzoic acid in the presence of its sodium salt. Heating this mixture directly yields the flavone structure, which can then be further functionalized to produce this compound. The efficiency and regioselectivity of this reaction are critical considerations for its use. mdpi.com

Semi-synthetic Modifications and Analog Preparation of this compound

Semi-synthetic modifications of naturally isolated this compound provide a practical way to generate a diverse library of analogues for biological testing. afjbs.comnih.gov These modifications usually target the hydroxyl groups of the flavone core due to their accessible reactivity. afjbs.comresearchgate.net

A frequent derivatization strategy is the alkylation or acylation of the hydroxyl groups. For instance, treating this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a mild base like potassium carbonate can produce a series of O-alkylated derivatives. The extent of alkylation can be managed by adjusting the stoichiometry of the reagents and reaction conditions. Similarly, acylation with various acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) can yield the corresponding ester analogues. These changes can significantly alter the lipophilicity and steric characteristics of the parent molecule, which in turn can affect its biological activity.

Additionally, the introduction of other functional groups is an active area of research. For example, hydroxyl groups can be converted into sulfonate esters, which can then act as leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. The synthesis of glycosylated analogues of this compound has also been investigated to improve its bioavailability and pharmacokinetic properties. unair.ac.id

Regioselective Functionalization of this compound

The multiple hydroxyl groups on the this compound scaffold pose a significant challenge for achieving regioselective functionalization. saskoer.canumberanalytics.com The differing reactivity of these hydroxyl groups, influenced by their electronic and steric environments, can be used to direct modifications to specific positions. numberanalytics.com

The 7-hydroxyl group is generally the most acidic and sterically accessible, making it the most nucleophilic and therefore the primary site for many electrophilic reactions under carefully controlled conditions. For example, selective O-alkylation or O-acylation at the 7-position can often be accomplished by using a stoichiometric amount of the electrophile with a weak base at low temperatures.

Protecting group strategies are also crucial for achieving regioselectivity. For instance, the more reactive hydroxyl groups can be selectively protected, allowing for the modification of the less reactive ones. Subsequent deprotection yields the desired regioselectively functionalized this compound derivative. The choice of protecting groups is critical, as they must be stable during the subsequent modification and easily removable without affecting the rest of the molecule. For example, a bulky protecting group like tert-butyldimethylsilyl (TBDMS) might selectively protect the less hindered hydroxyl groups, enabling reactions at the more sterically hindered positions.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The unique substitution pattern of this compound has driven the development of new synthetic methods for constructing highly oxygenated flavonoids. nih.gov The challenges of synthesizing such molecules have prompted chemists to explore new catalytic systems and reaction pathways. nih.govnih.gov

For instance, the need for efficient and regioselective C-H functionalization methods has become clear. The direct introduction of functional groups onto the aromatic rings of a pre-formed flavone core, guided by existing substituents, offers a more atom-economical approach than traditional multi-step syntheses. Research in this area focuses on using transition metal catalysts, such as palladium or rhodium, to activate specific C-H bonds for coupling reactions.

Mechanistic Biological Investigations of Calycopterone Pre Clinical Focus

In Vitro Cellular Activity Mechanisms of Calycopterone

This compound, a biflavonoid primarily isolated from plants such as Calycopteris floribunda, has demonstrated significant cytotoxic activity against various human tumor cell lines in preclinical studies. researchgate.netconicet.gov.ar Its anticancer potential is attributed to a range of molecular mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of new blood vessel formation (angiogenesis), which is critical for tumor growth and metastasis. researchgate.net The in vitro investigations focus on elucidating the specific cellular pathways that this compound modulates to exert its antiproliferative effects.

Apoptosis is a crucial process for eliminating cancerous cells. mdpi.com this compound and related flavonoids have been shown to trigger this process in cancer cells through multiple intricate pathways. researchgate.netbrieflands.com Research indicates that these compounds can initiate apoptosis by disrupting key signaling pathways that control cell survival and death. smolecule.com

The intrinsic pathway of apoptosis is heavily regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). mdpi.comfrontiersin.org The ratio of these proteins is a critical determinant of a cell's fate.

Preclinical studies on flavonoids structurally related to this compound, such as Calycopterin, reveal a significant mechanism of action involving the modulation of the Bcl-2 family. Treatment of cancer cells with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the initiation of apoptosis. The compromised mitochondria then release cytochrome c into the cytoplasm. researchgate.net

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. mdpi.comencyclopedia.pub Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3, which orchestrates the final stages of cell death by degrading various cellular components. frontiersin.org Research on Calycopterin has shown that it decreases the expression of pro-caspase-9 and pro-caspase-3, indicative of their conversion to active forms, and triggers the release of cytochrome c, confirming the activation of this mitochondrial-dependent caspase cascade. researchgate.netbiocrick.com

Table 1: Effects of this compound and Related Flavonoids on Apoptosis Regulation

| Molecular Target | Observed Effect in Cancer Cells | Consequence |

| Bcl-2 Protein | Downregulation | Promotes Apoptosis |

| Bax Protein | Upregulation | Promotes Apoptosis |

| Bax/Bcl-2 Ratio | Increased | Disruption of Mitochondrial Membrane Potential |

| Cytochrome c | Release from Mitochondria | Apoptosome Formation |

| Caspase-9 | Activation | Initiates Caspase Cascade |

| Caspase-3 | Activation | Execution of Apoptosis |

This interactive table summarizes the key molecular events initiated by this compound-related compounds to induce apoptosis.

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, often termed the "guardian of the genome". waocp.org Following cellular stress or DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. waocp.org It can induce apoptosis by transcriptionally activating pro-apoptotic genes, including the Bcl-2 family member Bax. nih.gov

The anticancer mechanisms of biflavonoids, the class of compounds to which this compound belongs, have been linked to the upregulation of p53 and caspase-3 gene expression. researchgate.net Studies on chalcones, which share a structural backbone with flavonoids, show that these molecules can increase the expression of p53, leading to subsequent activation of Bax and caspase-3. ljmu.ac.uk Research on a specific prenylated chalcone (B49325) demonstrated that its cytotoxicity was linked to the activation of a p53-dependent pathway, which involved cell cycle arrest and mitochondria-dependent apoptosis. nih.gov This activation was confirmed by observing the increased expression of p53 target genes. nih.gov In some cancer cells, a decrease in p53 mRNA expression has been observed alongside an increase in caspase-3 expression, suggesting complex, context-dependent regulatory mechanisms. waocp.org The increased population of cells in the sub-G1 phase of the cell cycle following treatment with compounds like Calycopterin is a strong indicator of apoptosis. brieflands.com

Table 2: Modulation of Apoptotic Gene Expression by this compound and Related Compounds

| Gene | Role in Apoptosis | Observed Modulation by Related Compounds |

| p53 | Tumor Suppressor / Apoptosis Inducer | Upregulation of expression and activity |

| Bax | Pro-apoptotic | Upregulation of expression |

| Caspase-3 | Executioner Caspase | Upregulation of gene expression and activation |

This interactive table highlights the impact on key gene expression involved in the apoptotic pathway.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with the oxygen and nutrients required for growth and enabling metastasis. waocp.orgnih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. mdpi.com Calycopterin has been shown to possess potent anti-angiogenic properties, which are attributed to its inhibitory effects on crucial signaling pathways. biocrick.com

The process of angiogenesis is controlled by complex signaling networks, including the vascular endothelial growth factor (VEGF) pathway. nih.gov The binding of VEGF to its receptor (VEGFR2) on endothelial cells triggers downstream cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and pathways involving the Rho family of small GTPases. nih.govresearchgate.net These pathways are essential for endothelial cell proliferation, migration, and survival—key steps in forming new vessels. nih.govijbs.com

The anticancer activity of biflavonoids has been associated with the modulation of both Rho-GTPases and the ERK signaling pathway to inhibit angiogenesis. researchgate.net Specifically, Calycopterin has been found to activate MAPK signaling pathways, including a significant increase in the phosphorylation of Extracellular signal-Related Kinase (ERK 1/2), which paradoxically contributes to apoptosis in cancer cells but is also involved in angiogenesis regulation. biocrick.com In the context of angiogenesis, the interplay is complex; while ERK signaling can promote endothelial cell survival, its inhibition can also suppress angiogenesis. nih.gov The Rho GTPase family, including RhoJ, plays a pivotal role in cytoskeletal rearrangements necessary for endothelial cell migration. nih.gov VEGF stimulation is known to activate RhoJ, which in turn sustains signaling through ERK, facilitating angiogenesis. nih.gov Therefore, interference with these pathways represents a plausible mechanism for the anti-angiogenic effects of this compound.

Table 3: Impact on Angiogenesis-Related Signaling Pathways

| Signaling Pathway/Molecule | Role in Angiogenesis | Observed Modulation by Related Compounds |

| VEGF | Key pro-angiogenic factor | Expression inhibited by Calycopterin |

| ERK (MAPK) Pathway | Mediates endothelial cell proliferation and survival | Phosphorylation is modulated |

| Rho-GTPases | Regulate endothelial cell migration and cytoskeleton | Activity is modulated by the broader biflavonoid class |

This interactive table summarizes the modulation of key signaling pathways involved in angiogenesis.

Fatty Acid Synthase (FASN) is the key enzyme responsible for the synthesis of fatty acids. nih.gov While its expression is low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support rapid proliferation and membrane synthesis. nih.govnih.gov This makes FASN an attractive target for anticancer therapies. scielo.br

The inhibition of angiogenesis by biflavonoids has been explicitly linked to the inhibition of FASN activity. researchgate.net Pharmacological inhibition of FASN in cancer cells has been shown to induce apoptosis and limit cell growth. nih.gov The mechanism involves the depletion of necessary fatty acids and the toxic accumulation of the FASN substrate, malonyl-CoA. nih.gov Several naturally occurring flavonoids, such as luteolin, are known FASN inhibitors. nih.gov While direct studies on this compound's effect on FASN are limited, its classification as a flavonoid and the established link between biflavonoids, FASN, and angiogenesis strongly suggest this as a potential mechanism of its action. researchgate.netnih.gov Inhibition of FASN has been shown to reduce the viability of various cancer cell lines, trigger apoptosis, and cause cell cycle arrest. scielo.br

Table 4: Effects of Inhibiting Fatty Acid Synthase (FASN)

| Parameter | Effect of FASN Inhibition | Relevance to Anticancer Activity |

| Fatty Acid Synthesis | Decreased | Deprives cancer cells of essential building blocks |

| Cancer Cell Viability | Reduced | Inhibits tumor growth |

| Apoptosis | Induced | Promotes cancer cell death |

| Cell Cycle | Arrested | Prevents cancer cell proliferation |

This interactive table outlines the consequences of FASN inhibition in cancer cells.

Effects on Rho-GTPases and ERK Signaling Pathways

DNA Topoisomerase I and IIα Inhibition Studies

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical targets for anticancer drugs. ebsco.comwikipedia.org Topoisomerase inhibitors can function as "poisons" by stabilizing the transient complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to an accumulation of strand breaks and subsequent cell death. wikipedia.orgca.govnih.govnih.gov

Biflavonoids, the class of compounds to which this compound belongs, have been identified as inhibitors of human DNA topoisomerases I and II-α. Research on compounds isolated from Calycopteris floribunda has shown that related molecules exhibit topoisomerase II (topo II) inhibitory activity. nih.gov Specifically, this compound, along with its analogues isothis compound and 4-demethylthis compound, has demonstrated a wide range of cytotoxic activity against various solid tumor cell lines, a characteristic often associated with topoisomerase inhibition. innovareacademics.in This suggests that the anticancer potential of this compound may be mediated, at least in part, through the disruption of topoisomerase I and IIα activity, leading to DNA damage in cancer cells.

Pre-mRNA Splicing Modulation

Pre-mRNA splicing is a fundamental process in gene expression where non-coding introns are removed and coding exons are joined to form mature messenger RNA (mRNA). nih.govnih.gov This process is carried out by the spliceosome, a complex molecular machine. nih.govceitec.eu The modulation of pre-mRNA splicing has emerged as a therapeutic strategy, as alterations in splicing are common in various diseases, including cancer. nih.govescholarship.org

The anticancer mechanisms of biflavonoids have been linked to the inhibition of pre-mRNA splicing. Small molecules can act as splicing modifiers by interfering with the assembly or function of the spliceosome. nih.gov Given that this compound is a biflavonoid known for its cytotoxic effects, it is plausible that its mode of action involves the modulation of pre-mRNA splicing, leading to the production of aberrant mRNA transcripts and ultimately inhibiting cancer cell proliferation.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response involving various enzymes, cytokines, and signaling pathways. iivs.org Chronic inflammation is associated with numerous diseases. Extracts from Calycopteris floribunda, the source of this compound, have demonstrated significant anti-inflammatory activity in pre-clinical models. ijrpas.comresearchgate.netijrpas.com The anti-inflammatory and immunomodulatory effects are recognized as a key biological activity of the biflavonoid class of compounds. researchgate.net

A primary mechanism of anti-inflammatory action involves the inhibition of proinflammatory enzymes. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, are responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. researchgate.netmdpi.com Phospholipase A2 (PLA2) initiates the inflammatory cascade by releasing arachidonic acid from cell membranes, while Xanthine Oxidase (XO) is another enzyme involved in inflammatory processes. The biflavonoid class of compounds, which includes this compound, has been shown to exert anti-inflammatory effects by inhibiting these key proinflammatory enzymes, including PLA2, COX, and XO. Research on other natural compounds has shown that inhibiting COX-2 is a key strategy for controlling inflammatory events. nih.gov

The expression of key inflammatory proteins is often controlled by cytokines. Pro-inflammatory cytokines can trigger signaling pathways that lead to the increased expression of enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govbioline.org.br Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 are hallmarks of inflammatory conditions. chemmethod.com A significant anti-inflammatory mechanism of biflavonoids involves the modulation of cytokine-mediated gene expression, specifically targeting the expression of COX-2 and iNOS. By suppressing the signaling pathways that lead to the transcription of these genes, compounds like this compound can effectively reduce the production of inflammatory mediators. nih.govmedchemexpress.comresearchgate.net

Inhibition of Proinflammatory Enzymes (e.g., COX, PLA2, XO)

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antioxidant compounds protect cells from damage caused by free radicals and reactive oxygen species (ROS), which are implicated in many degenerative diseases. innovareacademics.in The antioxidant mechanism of phenolic compounds, such as flavonoids and biflavonoids, is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. innovareacademics.inhebmu.edu.cn

Extracts from Calycopteris floribunda have shown significant antioxidant and free radical scavenging potential in various in-vitro assays. innovareacademics.inijrpas.comacademicjournals.orgplantsjournal.com Studies comparing chloroform (B151607) and methanolic stem extracts demonstrated that the chloroform extract had superior scavenging activity. ijrpas.com The antioxidant activity is largely attributed to the presence of phenolic compounds. innovareacademics.in

IC50 (Inhibitory Concentration 50%) represents the concentration of the extract required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.

Antimicrobial Mechanisms against Bacterial and Fungal Pathogens

Plant-derived compounds, particularly polyphenols and flavonoids, are known to possess broad-spectrum antimicrobial properties. researchgate.netresearchgate.net The mechanisms of action are diverse and can include the disruption of the microbial cell membrane, inhibition of essential enzymes, interference with nucleic acid synthesis, or chelation of metal ions crucial for bacterial survival. mdpi.comcreative-biolabs.compsu.edu

Extracts from Calycopteris floribunda have demonstrated significant antibacterial and antifungal activities. ijrpas.comacademicjournals.orgresearchgate.netacademicjournals.orgajrconline.org Volatile oils from the leaves have shown strong action against bacteria like Bacillus subtilis and Staphylococcus aureus. researchgate.net Both aqueous and methanolic extracts have shown potent antifungal properties against various dermatophytes and other fungi. ijrpas.comresearchgate.net The mechanism is likely tied to the complex mixture of phytochemicals, including biflavonoids like this compound, which can perturb microbial cell integrity and metabolic processes.

Antiviral Mechanisms of Action

This compound, a member of the biflavonoid class of compounds, has been identified as having potential antiviral properties, primarily investigated in the context of Herpes Simplex Virus (HSV). While direct studies on this compound are limited, the antiviral mechanisms of related flavonoids and biflavonoids against HSV are well-documented, providing a probable framework for its action. The primary antiviral activities of these compounds are multifaceted, targeting several key stages of the viral life cycle. nih.gov

Pre-clinical research on similar flavonoids suggests that a principal mechanism is the inhibition of viral entry into host cells. This can occur through direct interaction with viral glycoproteins, such as glycoprotein (B1211001) D (gD) in HSV, which is essential for the virus to attach to and fuse with the host cell membrane. nih.gov By binding to these proteins, the compounds can neutralize the virus particles before they initiate infection. mdpi.com

Another significant mechanism is the inhibition of viral DNA replication. nih.gov Flavonoids have been shown to target and inhibit the activity of viral DNA polymerase, a critical enzyme for the synthesis of new viral genomes. nih.gov Some flavonoids also interfere with the viral helicase-primase complex, which is responsible for unwinding the viral DNA, further halting the replication process. frontiersin.org Additionally, some related compounds have been observed to suppress the expression of viral immediate-early (IE) genes, which are the first set of genes transcribed upon infection and are essential for the subsequent cascade of viral gene expression and replication. nih.gov

Finally, some flavonoids exhibit immunomodulatory effects that contribute to their antiviral action. They can influence host cell signaling pathways, such as suppressing NF-κB, which can reduce virus-induced inflammation and cellular damage. nih.govscienceopen.com

In Vivo Pre-clinical Efficacy and Mechanistic Studies

The in vivo pre-clinical efficacy of flavonoid compounds, the class to which this compound belongs, has been evaluated in various animal models of viral infection, particularly for Herpes Simplex Virus (HSV). nih.gov These models are crucial for assessing therapeutic potential in a complex biological system.

Murine models (mice) are the most commonly used for investigating anti-HSV activity. mdpi.comscienceopen.com A frequently employed model is cutaneous HSV infection , where the virus is applied to abraded skin, typically on the back or ears of the mouse, leading to the development of skin lesions. This model is used to evaluate the efficacy of topical treatments in reducing lesion severity, accelerating healing time, and lowering the viral load in the infected skin tissue. mdpi.com

Another critical model is herpes simplex keratitis (HSK) in mice. nih.govscienceopen.com In this model, the virus is inoculated onto the cornea, leading to eye disease that mimics human ocular herpes. The effectiveness of a compound is assessed by observing the reduction in corneal lesion severity, inflammation, and the prevention of vision loss. scienceopen.com Survival rates are also a key endpoint in these studies. nih.gov

For more severe, systemic infections, models of herpes simplex encephalitis (HSE) are utilized. nih.gov Mice are infected intracranially to study the neurotropic effects of the virus. In these models, therapeutic potential is measured by increased survival rates, reduction of viral titers in brain tissue, and alleviation of neurological symptoms and brain tissue damage. nih.gov

The table below summarizes animal models used for evaluating the in vivo antiviral potential of flavonoids, which are relevant for a compound like this compound.

| Animal Model | Virus | Application | Key Efficacy Endpoints |

| Mouse (BALB/c, SKH-1) | HSV-1, HSV-2 | Cutaneous Infection | Reduced skin lesion severity, decreased viral load in skin, improved healing time. mdpi.comscienceopen.com |

| Mouse | HSV-1 | Herpes Simplex Keratitis (HSK) | Improved corneal lesions, increased survival rate, reduced ocular infection. nih.govscienceopen.com |

| Mouse | HSV-1 | Herpes Simplex Encephalitis (HSE) | Reduced brain tissue damage, decreased inflammation, inhibition of viral-induced brain injury. nih.gov |

| Rat | HSV-1 | Systemic Infection | Increased survival rate, reduction of viral titers in lung tissue. mdpi.com |

In preclinical in vivo studies, pharmacodynamic (PD) biomarkers are essential for demonstrating that a compound is engaging its target and exerting a biological effect. veedalifesciences.com For antiviral agents like this compound, these analyses typically focus on quantifying the direct impact on the virus and the host's immune response.

A primary and direct biomarker of antiviral efficacy is the viral load or viral titer . mdpi.comnih.govplos.org This involves measuring the quantity of viral DNA or infectious virus particles in tissues (e.g., skin, brain) or biological fluids from the animal model. mdpi.comcanberra.edu.au A significant reduction in viral load following treatment is a robust indicator of the compound's in vivo activity. canberra.edu.au

The host's immune response to the viral infection and the treatment is also a critical area for biomarker analysis. This is often assessed by measuring the levels of various cytokines . scienceopen.commdpi.com In studies of flavonoids against HSV in mice, researchers have analyzed serum levels of key immune-regulating cytokines. scienceopen.com For example, an effective antiviral response might be characterized by:

An increase in Th1-type cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are crucial for cell-mediated immunity against viral infections. scienceopen.com

A decrease in Th2-type cytokines like interleukin-4 (IL-4), indicating a shift towards a more effective antiviral immune profile. scienceopen.com

A reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in infected tissues, which can help alleviate pathological damage caused by excessive inflammation. mdpi.com

The table below details key pharmacodynamic biomarkers used in the preclinical evaluation of antiviral compounds.

| Biomarker Category | Specific Biomarker | Biological Relevance |

| Viral | Viral Load / Viral Titer | Direct measurement of the reduction in viral replication and presence in tissues. mdpi.com |

| Immune Response (Cytokines) | Interferon-gamma (IFN-γ) | Key cytokine for antiviral immunity; levels may increase with effective treatment. scienceopen.com |

| Interleukin-2 (IL-2) | Promotes T-cell proliferation; levels may increase with effective treatment. scienceopen.com | |

| Interleukin-4 (IL-4) | A Th2 cytokine; levels may decrease as the immune response shifts to a more effective Th1 profile. scienceopen.com | |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine; reduction can indicate decreased pathological inflammation. mdpi.com | |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine; reduction can indicate decreased pathological inflammation. nih.govmdpi.com |

Structure Activity Relationship Sar Studies of Calycopterone

Identification of Pharmacophoric Elements within Calycopterone Structure

A pharmacophore is an abstract representation of the key molecular interaction features responsible for a molecule's biological activity. 3ds.comjppres.com For this compound, which belongs to the chalcone (B49325) and biflavonoid classes, the pharmacophoric elements are derived from its characteristic structural motifs.

Key pharmacophoric features identified in this compound and related compounds include:

The Biflavonoid Scaffold : The dimeric nature of this compound, consisting of two flavonoid units linked by a C-C bond, is a primary determinant of its bioactivity. conicet.gov.arresearchgate.net This complex scaffold provides a unique three-dimensional architecture that can interact with biological targets.

Hydrogen Bond Donors and Acceptors : The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups distributed across the aromatic rings of this compound serve as crucial hydrogen bond donors and acceptors. researchgate.net These features are essential for forming specific interactions with amino acid residues in target proteins. researchgate.net

Aromatic/Hydrophobic Regions : The multiple phenyl rings in the this compound structure provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with nonpolar regions of a target's binding site. researchgate.net

The α,β-Unsaturated Carbonyl System : As a chalcone derivative, this compound contains an α,β-unsaturated keto group, a well-known reactive moiety that can act as a Michael acceptor. This electrophilic center is a critical pharmacophoric feature in many chalcones, contributing to their anticancer activity.

Spatial Arrangement of Features : The specific 3D arrangement of these functional groups is critical. For instance, studies on other biflavonoids have shown that the specific linkage between the two flavone (B191248) units (e.g., 5',8''-linkage) and the position of key hydroxyl groups (e.g., at the 4'-position) can be critical factors for potent inhibition of specific enzymes like protein tyrosine phosphatase 1B (PTP1B). researchgate.net

These elements collectively define the pharmacophore of this compound, guiding its molecular recognition at a biological target.

Impact of Functional Groups and Structural Motifs on Biological Activity

The biological activity of this compound is significantly influenced by its functional groups and structural motifs. Studies on this compound and its naturally occurring analogs, isolated from Calycopteris floribunda, provide direct insight into the roles of specific structural modifications. conicet.gov.arijrpas.comtsijournals.comresearchgate.net

This compound, along with its close derivatives isothis compound and 4-demethylthis compound, has demonstrated a wide range of cytotoxic activity against various solid tumor cell lines. conicet.gov.arresearchgate.netnih.gov The structural differences between these compounds highlight key SAR points:

Role of the 4-Methyl Group : The difference between this compound and 4-demethylthis compound is the presence of a methyl ether at position C-4 in this compound versus a hydroxyl group in the demethylated analog. The isolation of both compounds and their noted cytotoxicity implies that this position is important for activity. conicet.gov.ar The substitution at this position influences properties like lipophilicity and hydrogen bonding capacity, which in turn can affect target binding and cell permeability.

Stereochemistry : Isothis compound is a stereoisomer of this compound. conicet.gov.ar The fact that both are isolated as distinct natural products and exhibit cytotoxicity indicates that the three-dimensional conformation of the molecule is a critical factor in its biological activity. conicet.gov.arresearchgate.net Different spatial arrangements of the flavonoid units can lead to variations in binding affinity and selectivity for biological targets.

While detailed comparative data on the potency of these specific analogs is limited, the existence and activity of these derivatives underscore the importance of methylation patterns and stereochemistry in defining the cytotoxic potential of the this compound scaffold.

Table 1: Biological Activity of this compound and Its Natural Analogs

| Compound Name | Structural Difference from this compound | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| This compound | - (Parent Compound) | Cytotoxic against a panel of solid tumor cell lines. | conicet.gov.ar, researchgate.net |

| Isothis compound | Stereoisomer of this compound | Cytotoxic against a panel of solid tumor cell lines. | conicet.gov.ar, researchgate.net |

| 4-Demethylthis compound | Hydroxyl group at C-4 instead of a methoxy group. | Cytotoxic against a panel of solid tumor cell lines. | conicet.gov.ar, researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.orgnih.gov While specific QSAR studies dedicated exclusively to this compound derivatives are not widely available in the current literature, QSAR analyses of the broader classes of flavonoids and biflavonoids offer valuable insights that can be extrapolated. rsc.orgmdpi.com

QSAR models for flavonoids and biflavonoids have identified several key molecular descriptors that correlate with biological activities like anticancer and antioxidant effects:

Electronic Properties : Descriptors related to the electronic character of the molecule, such as the charges on specific atoms and the energies of molecular orbitals (e.g., HOMO and LUMO), are often crucial. frontiersin.org A QSAR study on biflavonoid neuraminidase inhibitors found that the activity depends on the electric charges, masses, and polarizabilities of the atoms.

Lipophilicity : The partition coefficient (logP), which measures a compound's lipophilicity, is a common descriptor in QSAR studies. It influences the compound's ability to cross cell membranes and reach its intracellular target.

A predictive QSAR model for this compound derivatives would require a dataset of analogs with varying structural modifications and their corresponding measured biological activities. Such a model could accelerate the discovery of new, more potent cytotoxic agents by predicting the activity of unsynthesized compounds. rsc.org

Ligand-Target Interaction Studies and Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. researchgate.netnih.gov These simulations provide a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues of the binding site, helping to elucidate the molecular basis of the ligand's activity. tum.detainstruments.com

While specific molecular docking studies featuring this compound as the ligand against a defined protein target are not prominently published, research on structurally related biflavonoids provides a framework for understanding its potential interactions. For example, a docking study of the biflavonoid amentoflavone (B1664850) with the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) identified key binding interactions. researchgate.net The model showed that the biflavonoid's hydroxyl groups formed critical hydrogen bonds with acceptor and donor residues in the enzyme's allosteric site, and its aromatic rings engaged in hydrophobic interactions. researchgate.net

Based on these principles, a hypothetical docking study of this compound would likely reveal:

Hydrogen Bonding : The hydroxyl and methoxy groups on this compound's phenyl rings would be predicted to form a network of hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the target's active site. nih.gov

Hydrophobic Interactions : The aromatic rings of the flavonoid moieties would likely interact with nonpolar residues such as leucine, valine, and phenylalanine through hydrophobic and π-stacking interactions.

Binding Affinity : The simulation would calculate a binding energy (or docking score), which is an estimate of the strength of the interaction. biorxiv.orgjppres.com Lower binding energies typically indicate a more stable protein-ligand complex.

Such in silico studies are invaluable for prioritizing potential protein targets for this compound, explaining its observed biological activity at a molecular level, and guiding the rational design of derivatives with enhanced binding affinity and selectivity.

Advanced Analytical Methods Development and Validation for Calycopterone

Chromatographic Method Development (e.g., HPLC, GC-MS, LC-MS/MS) for Purity and Quantification

Chromatographic techniques are indispensable for separating Calycopterone from complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and for the quantification of this compound in both pure form and in extracts. A validated stability-indicating HPLC method can separate this compound from its degradation products and related impurities, ensuring an accurate assessment of its concentration. chromatographyonline.com The development of such a method involves a systematic optimization of chromatographic conditions. ipinnovative.comijpcbs.com

Method development typically involves testing various stationary phases (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water/buffer), and detection wavelengths. ipinnovative.comijpcbs.com Validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. ipinnovative.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. thermofisher.com Since flavonoids like this compound are generally non-volatile, a derivatization step is often required to increase their volatility and thermal stability. chromatographyonline.comnih.govresearchgate.net This typically involves converting polar hydroxyl groups into less polar silyl (B83357) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, GC-MS analysis can provide detailed structural information from the mass spectrum and quantify the compound. phytopharmajournal.com The technique can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. eag.comwikipedia.org This method is particularly valuable for the trace-level quantification of this compound in complex biological or environmental samples. eag.comrsc.org The first stage of mass spectrometry (MS1) isolates the precursor ion of this compound, which is then fragmented in a collision cell. The second stage (MS2) analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. eag.com

The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters (e.g., precursor/product ion transitions, collision energy). Validation ensures the method's accuracy, precision, linearity, and sensitivity. resolian.com

Advanced Spectroscopic Fingerprinting Techniques (e.g., FTIR, Raman, XRD) for Polymorph and Solid-State Characterization

The solid-state properties of a compound, such as its crystalline form (polymorphism), can significantly impact its physical and chemical properties. Spectroscopic techniques provide non-destructive ways to characterize these properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. jascoinc.com The resulting spectrum is a unique molecular fingerprint that can confirm the identity of this compound by revealing its constituent functional groups (e.g., C=O, O-H, C-O, aromatic C=C). surfacesciencewestern.comnih.gov For solid-state characterization, FTIR can detect changes in the vibrational environment of these functional groups, which can indicate the presence of different polymorphs or amorphous forms. nih.gov

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides detailed information about a material's chemical structure, phase, and crystallinity. horiba.com It is complementary to FTIR and is particularly sensitive to non-polar bonds. A Raman spectrum serves as a distinct chemical fingerprint and can be used to differentiate between polymorphs of this compound, which would exhibit subtle differences in their respective spectra due to variations in their crystal lattice structures. horiba.comrsc.orgmdpi.com

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for analyzing crystalline materials. rigaku.commalvernpanalytical.com When a beam of X-rays interacts with a crystalline sample, it produces a unique diffraction pattern determined by the arrangement of atoms in the crystal lattice. researchgate.net Powder XRD (XRPD) is used to identify the crystalline phase of this compound and can distinguish between different polymorphs, each of which will produce a characteristic diffraction pattern. malvernpanalytical.comlucideon.com It can also determine the degree of crystallinity in a sample.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures and the unambiguous identification of compounds.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links the separation power of HPLC with the structure-elucidating capability of Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgmdpi.com This technique is exceptionally powerful for the analysis of natural products. scilit.comnih.gov It allows for the acquisition of detailed structural information (e.g., ¹H NMR, ¹³C NMR, 2D-NMR) for compounds as they elute from the LC column, either in real-time (on-flow) or by temporarily halting the flow to analyze a specific peak (stop-flow). mdpi.comsci-hub.se LC-NMR can be used for the unambiguous identification of this compound, its isomers, and any co-eluting impurities within a complex extract, without the need for prior isolation. semanticscholar.org

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a hyphenated technique that couples a gas chromatograph with an FTIR spectrometer. As compounds elute from the GC column, they pass through a light pipe where their infrared spectra are recorded. This provides real-time information about the functional groups of the separated, volatile components. For a compound like this compound, GC-IR analysis would require prior derivatization. It offers complementary information to GC-MS, particularly for distinguishing between isomers that might have similar mass spectra but different IR spectra.

Development of Standardized Protocols for Quality Control and Research

To ensure consistency, reliability, and comparability of data across different laboratories and studies, standardized protocols for the quality control (QC) of this compound are essential. migrationletters.comca.gov The development of such protocols is a systematic process built upon validated analytical methods. enicbcmed.eunih.gov

A comprehensive QC framework for this compound should include:

Reference Standard Characterization: Establishing a well-characterized primary reference standard of this compound with documented identity and purity.

Standard Operating Procedures (SOPs): Creating detailed, step-by-step SOPs for all analytical procedures, including sample preparation, instrument operation, and data analysis. migrationletters.comscribd.com

Identity Testing: An SOP for identity confirmation, typically using FTIR, which provides a characteristic fingerprint of the molecule. nih.gov The spectrum of a test sample must match that of the reference standard.

Purity and Assay Method: A validated, stability-indicating HPLC method should be the primary tool for purity assessment and quantification. chromatographyonline.com The protocol must define the chromatographic conditions, system suitability criteria (e.g., resolution, tailing factor), and calculations for determining purity and assay.

Solid-State Characterization: For research involving the solid form, protocols using XRD and/or Raman spectroscopy should be in place to confirm the crystalline form and check for polymorphism. lucideon.com

Acceptance Criteria: Clear specifications and acceptance criteria for identity, purity (e.g., ≥98%), and any specified impurities must be established. nih.gov

Documentation: Maintaining rigorous documentation of all QC testing, including raw data, chromatograms, spectra, and summary reports, is crucial for quality assurance and regulatory compliance. migrationletters.com

By implementing such standardized protocols, researchers can ensure the quality and consistency of the this compound used in their studies, leading to more reliable and reproducible scientific outcomes.

Ecological and Chemo Taxonomic Significance of Calycopterone

Role of Calycopterone in Plant Defense and Chemical Ecology

Plants produce a vast array of secondary metabolites that are not essential for their primary growth and development but are crucial for their interaction with the environment. nih.gov These compounds, including flavonoids and biflavonoids like this compound, play a pivotal role in plant defense. mdpi.comtandfonline.com The ecological function of this compound can be understood through its inherent biological activities, which contribute to the plant's resilience against various biotic and abiotic pressures.

Flavonoids, in general, serve as a protective shield against environmental stressors. mdpi.com They are known to accumulate in plant tissues in response to UV-B radiation, acting as natural sunscreens to prevent cellular damage. mdpi.com Furthermore, their antioxidant properties, stemming from phenolic hydroxyl groups, enable them to scavenge harmful reactive oxygen species (ROS) that are generated during times of stress, such as from pathogen attacks or high light intensity. nih.govmdpi.com

The role of biflavonoids, a dimeric form of flavonoids, in plant defense is an area of ongoing research, but evidence suggests they possess potent protective properties. mdpi.com While their antioxidant activity might be lower than their monomeric counterparts, their complex structure may confer other defensive advantages. mdpi.com

Research Findings on Defensive Properties:

Antifungal Activity: Plant secondary metabolites are a key component of the plant's defense system against fungal pathogens. ijcmas.comglycoforum.gr.jpnih.gov Flavonoids and related compounds have demonstrated significant antifungal properties. ijcmas.com For instance, studies on various plant extracts have shown that the presence of flavonoids, alkaloids, and other phenolic compounds contributes to the inhibition of fungal growth. ijcmas.com While direct studies on the antifungal activity of pure this compound are limited in the available literature, related flavonoids from the Combretaceae family have shown such properties. nih.gov The production of these compounds can be induced upon fungal attack, acting as phytoalexins to halt the spread of infection. nih.gov

Insecticidal and Antifeedant Properties: Plants have evolved chemical defenses to deter herbivores. scielo.org.mxnih.gov Flavonoids can act as feeding deterrents (antifeedants) or be directly toxic to insects. tandfonline.comiieta.org For example, extracts containing flavonoids have been shown to have antifeedant activity against larvae of Spodoptera frugiperda. iieta.org The presence of compounds like this compound in the leaves and flowers of Calycopteris floribunda likely contributes to its defense against herbivorous insects. scribd.complantsjournal.com Some biflavonoids have been noted for their insecticidal properties, such as those effective against defoliators. scribd.com

Allelopathy: Some plant secondary metabolites can influence the growth of neighboring plants, a phenomenon known as allelopathy. Flavonoids have been implicated in these interactions, potentially inhibiting the germination and growth of competing plant species. tandfonline.com This allows the producing plant to secure more resources like sunlight, water, and nutrients.

The chemical ecology of this compound is multifaceted. It is part of a sophisticated chemical defense system that protects the plant from a range of biological threats, including fungi and insects. tandfonline.comijcmas.com Its presence underscores the intricate co-evolutionary relationships between plants and their surrounding environment, where chemical diversity enhances survival. nih.gov

Chemo-taxonomic Markers within the Combretaceae Family

Chemo-taxonomy, or chemotaxonomy, is the classification of organisms based on their chemical constituents. medcraveonline.com Specific secondary metabolites can serve as chemical markers, providing valuable data for understanding the phylogenetic relationships between different plant species, genera, and families. medcraveonline.comajol.infoscribd.com Flavonoids are particularly useful in this regard due to their structural diversity and distribution patterns. medcraveonline.commedcraveonline.com

The Combretaceae family, a large family of flowering plants with about 20 genera and 600 species, is characterized by the presence of various classes of phytochemicals, including flavonoids, tannins, and terpenoids. globalresearchonline.netslideshare.net The distribution of these compounds, particularly flavonoids, has been used to delineate taxonomic relationships within the family. medcraveonline.commedcraveonline.combvsalud.org

This compound and Flavonoids as Markers:

Distribution: this compound and its derivatives, such as isothis compound and 4-demethylthis compound, have been isolated from Calycopteris floribunda. researchgate.net The presence of this specific class of biflavonoids, the calycopterones, is a significant chemical characteristic of this species. scispace.comcabidigitallibrary.org

Genus and Species Level Differentiation: The unique flavonoid composition can be a marker at the genus and even species level. ajol.info The high diversity of methoxylated flavonoids, for instance, has been suggested as a potential chemotaxonomic marker for certain plant groups. ajol.info The presence of the unique this compound biflavonoids in Calycopteris floribunda helps to chemically distinguish it within the broader Combretaceae family. researchgate.netscispace.com